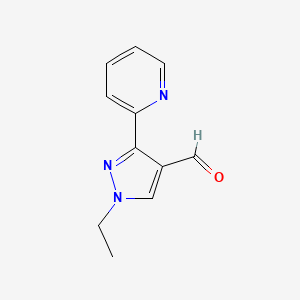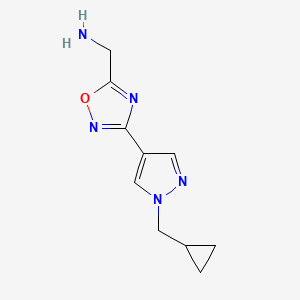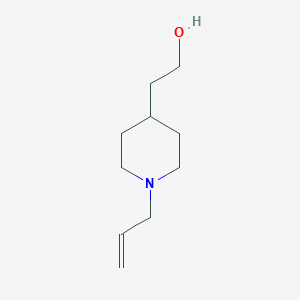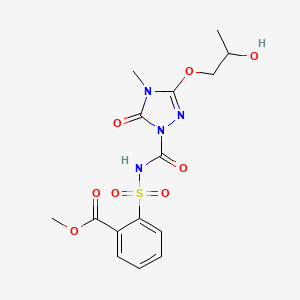
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
“1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound that contains a pyrazole ring and a pyridine ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with an aldehyde group and an ethyl group. The presence of these functional groups would likely result in a complex NMR spectrum, with signals corresponding to the various types of protons and carbons present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group and the nitrogen atoms in the pyrazole and pyridine rings could result in the compound having some degree of solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
For instance, similar pyrazole derivatives have been synthesized and reacted with chitosan to form Schiff bases of chitosan. These compounds were characterized by solubility tests, elemental analysis, spectral analyses, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020). Additionally, novel compounds of 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, structurally related to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, were synthesized and elucidated based on chemical and spectroscopic data (Khalifa et al., 2017).
Biological Activity
The structural analogs of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have shown a variety of biological activities. For instance, chitosan derivatives synthesized from similar pyrazole compounds were tested for antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety present in the compound. Furthermore, cytotoxicity evaluations through MTT assay indicated the absence of cytotoxic activity in the prepared chitosan derivatives (Hamed et al., 2020).
Applications in Drug Synthesis
The derivatives and structural analogs of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have shown potential in drug synthesis, serving as intermediates for the development of small molecule anticancer drugs and other therapeutic agents. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound structurally related to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, was synthesized and identified as an important intermediate in the synthesis of small molecule anticancer drugs. The synthesis process was optimized, and the compound's structure was confirmed by MS and 1H NMR analyses (Wang et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could involve further testing of its biological activity, potential side effects, and efficacy in comparison to existing treatments .
Eigenschaften
IUPAC Name |
1-ethyl-3-pyridin-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-14-7-9(8-15)11(13-14)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUCRSVXDOPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)


![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)




